KRAS G12C inhibitor 22 is a small molecule designed to selectively target the KRAS G12C mutation, a common alteration in various cancers, particularly non-small cell lung cancer (NSCLC). The G12C mutation involves the substitution of glycine with cysteine at position 12 of the KRAS protein, leading to constitutive activation of signaling pathways that promote cell proliferation and survival. This inhibitor represents a significant advancement in targeted cancer therapy, aiming to exploit the unique properties of the mutated protein.
The development of KRAS G12C inhibitors, including inhibitor 22, has been driven by extensive research into the structural biology of KRAS and its interactions with small molecules. Notably, the covalent binding strategy utilized in these inhibitors allows for a more selective and effective approach to targeting the mutant protein compared to previous therapeutic strategies.
KRAS G12C inhibitor 22 falls under the category of covalent inhibitors. These compounds form irreversible bonds with specific amino acid residues (in this case, cysteine) in the target protein, effectively locking it in an inactive state. This classification is crucial for understanding its mechanism of action and therapeutic potential.
The synthesis of KRAS G12C inhibitor 22 typically involves multi-step organic synthesis techniques. Key methodologies include:
The synthesis may involve:
The molecular structure of KRAS G12C inhibitor 22 features a core scaffold that allows for interaction with the switch II pocket of KRAS. The compound typically includes:
The chemical formula and molecular weight can be derived from its structural components. For example, a typical structure might be represented as:
This structure is designed to ensure high affinity for the mutant KRAS protein while minimizing interaction with wild-type KRAS.
The primary chemical reaction involved in the action of KRAS G12C inhibitor 22 is a nucleophilic attack by the thiol group of cysteine-12 on the electrophilic warhead of the inhibitor. This reaction leads to:
The reaction conditions (temperature, pH, etc.) are optimized to favor covalent bond formation while minimizing side reactions that could lead to off-target effects.
KRAS G12C inhibitor 22 works by selectively binding to the inactive GDP-bound form of KRAS G12C. The mechanism involves:
Studies have shown that these inhibitors can effectively reduce cell proliferation in KRAS G12C mutant cancer cells both in vitro and in vivo, demonstrating their therapeutic potential.
KRAS G12C inhibitor 22 is characterized by:
Key chemical properties include:
Relevant data from studies indicate that modifications can significantly affect these properties, impacting both potency and pharmacokinetics.
KRAS G12C inhibitor 22 is primarily used in cancer research and treatment development, specifically targeting tumors harboring the KRAS G12C mutation. Its applications include:
KRAS (Kirsten rat sarcoma viral oncogene homolog) is the most frequently mutated oncogene in human cancers, driving aggressive tumorigenesis through constitutive activation of growth and survival pathways. Its mutations occur in approximately:
The G12C mutation (glycine-to-cysteine substitution at codon 12) accounts for ~50% of KRAS mutations in NSCLC (~13% of all cases) and is less prevalent in CRC (3-5%) and PDAC (1-2%) [3] [6]. This mutation creates a dependency on KRAS signaling for tumor survival, making it a high-value therapeutic target.
Table 1: Prevalence of KRAS G12C Mutations in Solid Tumors
Cancer Type | Frequency of KRAS Mutations | Frequency of G12C Subtype |
---|---|---|
Non-Small Cell Lung Cancer (NSCLC) | 25-30% | ~13% (50% of KRAS mutations) |
Colorectal Cancer (CRC) | 35-45% | 3-5% |
Pancreatic Ductal Adenocarcinoma (PDAC) | 90-95% | 1-2% |
Other Cancers (e.g., uterine, bladder) | <5% | <1-2% |
Data compiled from [1] [2] [3].
The G12C mutation fundamentally alters KRAS function:
KRAS was long deemed "undruggable" due to:
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0